2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine is a complex organic compound featuring a unique arrangement of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine typically involves multi-step organic synthesisCommon synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine or piperidine rings.
Scientific Research Applications
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
- Pyrimidine derivatives
Uniqueness
What sets 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug design and a versatile tool in scientific research .
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-cyclopropyl-6-[[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H26N6O/c1-2-15-11-22-21(23-12-15)26-9-7-16(8-10-26)14-28-20-6-5-19-24-18(17-3-4-17)13-27(19)25-20/h5-6,11-13,16-17H,2-4,7-10,14H2,1H3 |
InChI Key |
RCVCDGINHBANOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.